

Application Notes and Protocols for Protein Refolding with NDSB-211

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Compound of Interest

Compound Name: NDSB-211

Cat. No.: B7823698

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the non-detergent sulfobetaine **NDSB-211** in protein refolding applications. **NDSB-211** is a zwitterionic chemical chaperone that can significantly enhance the yield of correctly folded proteins from inclusion bodies or aggregated states. Its unique properties make it a valuable tool in research, and particularly in the development of therapeutic proteins where proper conformation is critical for efficacy and safety.

NDSBs, including **NDSB-211**, are known to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins.^[1] They are thought to function by interacting with hydrophobic regions on protein folding intermediates, thereby preventing the formation of intermolecular aggregates and allowing for correct intramolecular folding pathways to proceed.^[2] Unlike detergents, NDSBs do not form micelles, which simplifies their removal during downstream processing.^{[2][3]}

Key Characteristics of NDSB-211

Property	Description
Chemical Name	3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate
Molecular Formula	C7H17NO4S
Molecular Weight	211.28 g/mol
Appearance	White solid
Solubility	Highly soluble in water (>2.0 M)
Working Concentration	Typically 0.5 M to 1.0 M for refolding applications. [4]
Mechanism of Action	Prevents protein aggregation by interacting with hydrophobic surfaces of folding intermediates. May also act as a pharmacological chaperone by binding to and stabilizing the folded state. [5]

Experimental Protocols

The following protocols provide a general framework for protein refolding using **NDSB-211**. It is crucial to note that the optimal conditions, including **NDSB-211** concentration, buffer pH, temperature, and the presence of other additives, are protein-specific and should be determined empirically.

Protocol 1: Screening for Optimal NDSB-211 Concentration by Dilution

This protocol is designed to identify the optimal concentration of **NDSB-211** for refolding a target protein expressed as inclusion bodies.

Materials:

- Purified inclusion bodies of the target protein
- Solubilization Buffer: 6 M Guanidine Hydrochloride (GuHCl), 50 mM Tris-HCl pH 8.0, 10 mM DTT

- Refolding Buffer Base: 50 mM Tris-HCl pH 8.0, 1 mM EDTA
- **NDSB-211** stock solution (e.g., 2 M in water)
- Reduced and Oxidized Glutathione (GSH/GSSG)
- Assay-specific buffer for functional analysis

Procedure:

- Inclusion Body Solubilization:
 - Resuspend the purified inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
 - Incubate at room temperature with gentle agitation for 1-2 hours until the solution is clear.
 - Centrifuge at $>14,000 \times g$ for 15 minutes to remove any remaining insoluble material. The supernatant contains the denatured and reduced protein.
- Preparation of Refolding Buffers:
 - Prepare a series of refolding buffers with varying concentrations of **NDSB-211** (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M) in the Refolding Buffer Base.
 - Add a redox system, such as 1 mM GSH and 0.1 mM GSSG, to each refolding buffer to facilitate correct disulfide bond formation.
- Protein Refolding by Rapid Dilution:
 - Rapidly dilute the solubilized protein into the prepared refolding buffers to a final protein concentration of 0.05-0.1 mg/mL. A 100-fold dilution is common.
 - Incubate the refolding reactions at 4°C with gentle stirring for 12-48 hours.
- Analysis of Refolding Yield:
 - After incubation, analyze the refolding yield by a suitable method:

- Enzymatic Activity Assay: If the target protein is an enzyme, measure its specific activity.
- Spectroscopy: Use techniques like circular dichroism (CD) to assess the secondary and tertiary structure.
- Chromatography: Size-exclusion chromatography (SEC) can separate folded monomers from aggregates.
- SDS-PAGE: Compare the amount of soluble protein in the refolding buffer before and after a centrifugation step to remove aggregates.

Protocol 2: On-Column Refolding with an NDSB-211 Gradient

This protocol is suitable for His-tagged proteins and combines purification with refolding on an immobilized metal affinity chromatography (IMAC) column.

Materials:

- Clarified lysate containing solubilized inclusion bodies in 6 M GuHCl, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM Imidazole.
- Binding Buffer: 6 M GuHCl, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM Imidazole.
- Refolding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 M **NDSB-211**, 20 mM Imidazole.
- Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole.
- IMAC column (e.g., Ni-NTA).

Procedure:

- Column Equilibration: Equilibrate the IMAC column with Binding Buffer.
- Protein Binding: Load the clarified lysate containing the denatured His-tagged protein onto the column.

- Wash Step: Wash the column with several column volumes of Binding Buffer to remove unbound proteins.
- On-Column Refolding:
 - Create a linear gradient from 100% Binding Buffer to 100% Refolding Buffer over 10-20 column volumes. This gradually replaces the denaturant with the refolding agent (**NDSB-211**), allowing the protein to refold while immobilized on the resin.
 - Maintain a low flow rate to allow sufficient time for refolding.
- Wash with Refolding Buffer: Wash the column with 5-10 column volumes of Refolding Buffer to remove any residual denaturant.
- Elution: Elute the refolded protein from the column using Elution Buffer.
- Analysis: Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and activity.

Quantitative Data Summary

The following table summarizes data from a study on the refolding of recombinant human Bone Morphogenetic Protein-2 (rhBMP-2), illustrating the effect of **NDSB-211** in combination with other additives.

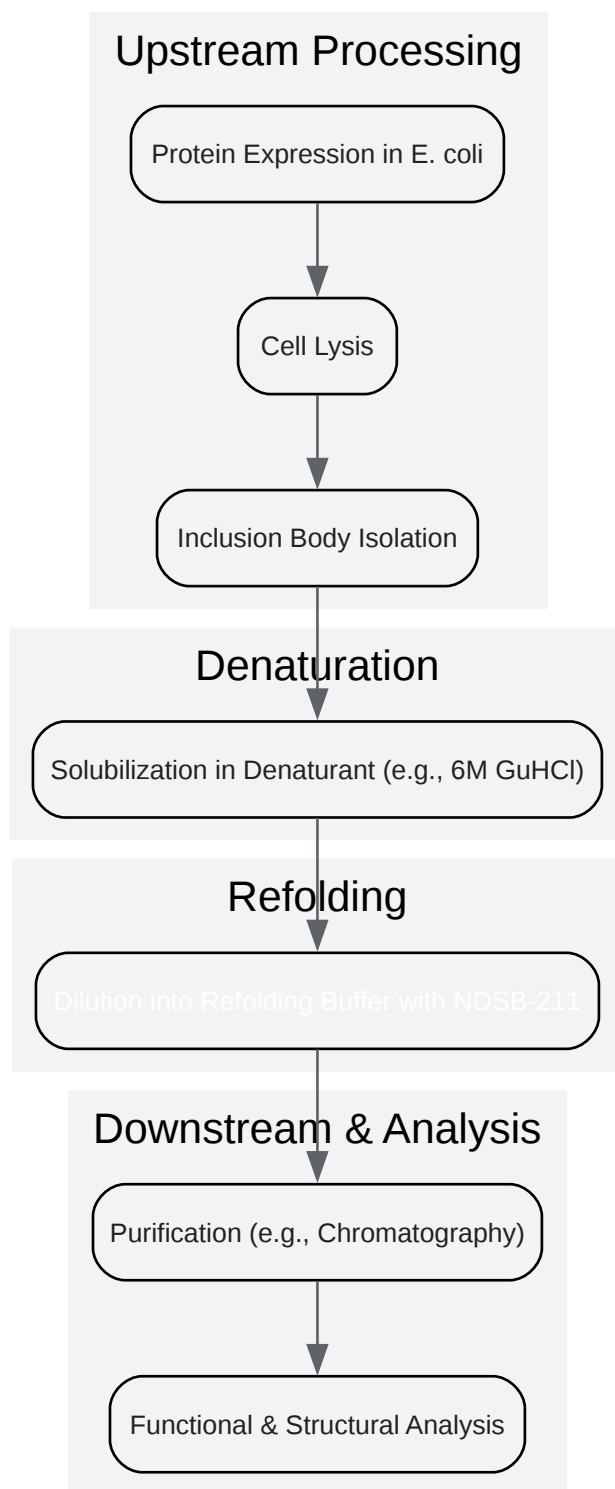
Additive(s) in Refolding Buffer	NDSB-211 Concentration	Other Additives	Relative Dimer Yield (%)
NDSB-211	1 mM	None	Not Reported
NDSB-211	5 mM	None	Not Reported
NDSB-211	10 mM	None	Not Reported
NDSB-256 + SDS	10 mM	0.05% SDS	56.75
Glucose + Sarkosyl	-	0.5 M Glucose, 0.2% Sarkosyl	59.91

Data adapted from a study on BMP-2 refolding. Note that NDSB-256 was used in combination with SDS in this specific experiment, but the study did screen **NDSB-211** alone.^[6] This data highlights that combinations of refolding additives can be synergistic.

Visualizations

Experimental Workflow for Protein Refolding with NDSB-211

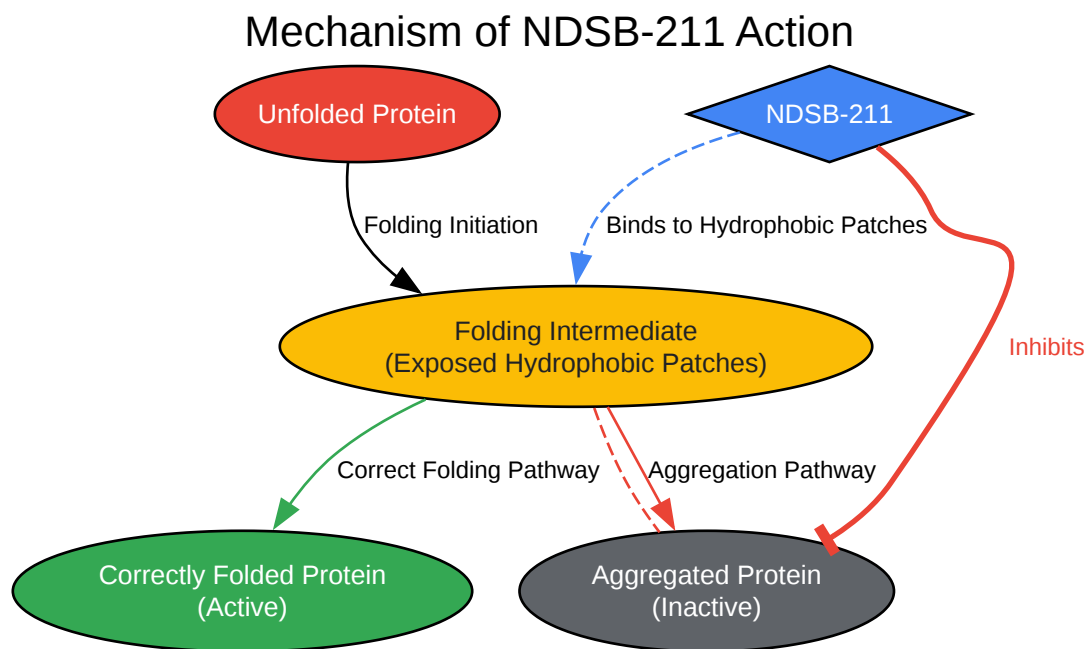
Protein Refolding Workflow with NDSB-211



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Caption: A general workflow for protein refolding using **NDSB-211**.

Logical Relationship of NDSB-211 in Preventing Protein Aggregation



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Caption: **NDSB-211**'s role in preventing aggregation during protein refolding.

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